molecular formula C13H8N2O2 B1391733 6-(4-Formylphenoxy)nicotinonitrile CAS No. 676501-68-1

6-(4-Formylphenoxy)nicotinonitrile

Cat. No. B1391733
M. Wt: 224.21 g/mol
InChI Key: PFLGGJSTWOWOQN-UHFFFAOYSA-N
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Description

6-(4-Formylphenoxy)nicotinonitrile, also known as 6-FPN, is a chemical compound with the molecular formula C13H8N2O2 . It has a molecular weight of 224.21 g/mol . This compound has gained significant attention in scientific research due to its promising biological properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science.


Synthesis Analysis

The synthesis of 6-(4-Formylphenoxy)nicotinonitrile involves a two-stage process . In the first stage, [2-(2-thyenyl)ethyl]amine and 6-(4-formylphenoxy)-3-pyridinecarbonitrile are combined in methanol at 20℃ with 4Å molecular sieves . In the second stage, sodium tetrahydroborate is added to the reaction mixture and stirred for 3 hours . The reaction can be monitored by TLC analysis .


Molecular Structure Analysis

The molecular structure of 6-(4-Formylphenoxy)nicotinonitrile is composed of a pyridine core flanked by two phenyl rings . The exact mass of the molecule is 224.05900 .

Scientific Research Applications

  • Antimicrobial Activity

    • Results/Outcomes : Quantitative data on minimum inhibitory concentrations (MICs) or inhibition zones provide insights into its efficacy against different pathogens .
  • Cardiotonic Effects

    • Results/Outcomes : Researchers analyze parameters such as contractile force, heart rate, and electrocardiographic changes .
  • Antioxidant Potential

    • Results/Outcomes : Quantitative data reveal its antioxidant capacity .
  • Anti-Inflammatory Properties

    • Results/Outcomes : Researchers quantify cytokine levels or evaluate tissue inflammation .
  • Antitubulin Activity

    • Results/Outcomes : Quantitative data on tubulin binding affinity and cell proliferation inhibition .
  • Protein Kinase Inhibition

    • Results/Outcomes : Quantitative assessment of kinase inhibition potency .

For reference, you can find more information in this review article . Additionally, you can purchase 6-(4-Formylphenoxy)nicotinonitrile for pharmaceutical testing from here .

Safety And Hazards

The safety data sheet for 6-(4-Formylphenoxy)nicotinonitrile suggests that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and to use personal protective equipment such as tightly fitting safety goggles with side-shields .

properties

IUPAC Name

6-(4-formylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGGJSTWOWOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Formylphenoxy)nicotinonitrile

Synthesis routes and methods I

Procedure details

Combine 4-Hydroxybenzaldehyde (8.0 g, 65.5 mmol), 6-Chloronicotinonitrile (9.07 g, 65.5 mmol), powdered K2CO3 (13.6 g, 98.3 mmol), and DMA/Toluene (80/240 mL) in a 500 mL RB flask equipped with a stir, reflux condenser, and a Dean Stark Trap. Reflux the reaction mixture for several hours under a Nitrogen atmosphere then cool to room temperature and quench with sat NH4Cl (aq). Add Ethyl acetate to extract the product and wash several times with water and then brine. Dry the organic layer over Na2SO4. Concentrate and flash chromatograph using 2:1 Hexanes:Ethyl acetate to give 13.2 g (88% yield) of the title compound: 1H NMR (500 MHz, CDCl3); 7.1 (1H, d), 7.3-7.4 (2H, m), 7.9-8.0 (3H, m), 8.5 (1H, d), 10.0 (1H, s); MS m/z 225 (M+1).
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8 g
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9.07 g
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13.6 g
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DMA Toluene
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240 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

K2CO3 (450 mg, 3.27 mmol) and 6-chloronicotinonitrile (270 mg, 1.97 mmol) were added to 4-hydroxy-benzaldehyde (200 mg, 1.64 mmol) in DMF (2 mL) and the resulting mixture was heated to 70° C. for 3 hrs. The reaction mixture was then diluted with water and the resulting was filtered and dried to afford 310 mg (79.1% yield) of 6-(4-formyl-phenoxy)nicotinonitrile. LCMS Purity: 97.3%.
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450 mg
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270 mg
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200 mg
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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